molecular formula C22H23FN4O3S B14965892 7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B14965892
M. Wt: 442.5 g/mol
InChI Key: OIVBSYHOGNWSHN-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative featuring a 4-fluorophenylpiperazine moiety linked via a carbonyl group at the 7-position, a 2-methoxyethyl substituent at the 3-position, and a thioxo group at the 2-position. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and central nervous system (CNS) modulation .

Properties

Molecular Formula

C22H23FN4O3S

Molecular Weight

442.5 g/mol

IUPAC Name

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C22H23FN4O3S/c1-30-13-12-27-21(29)18-7-2-15(14-19(18)24-22(27)31)20(28)26-10-8-25(9-11-26)17-5-3-16(23)4-6-17/h2-7,14H,8-13H2,1H3,(H,24,31)

InChI Key

OIVBSYHOGNWSHN-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)NC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the piperazine ring, followed by the introduction of the fluorophenyl group and the tetrahydroquinazolinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other piperazine-containing heterocycles, but key differences in core scaffolds and substituents lead to distinct pharmacological profiles. Below is a comparative analysis:

Compound Core Structure Key Substituents Reported Activity References
7-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Quinazolinone 4-Fluorophenylpiperazine, 2-methoxyethyl, thioxo Hypothesized kinase/CNS modulation
7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid Quinolone Benzyloxycarbonyl-piperazine, cyclopropyl, fluoro Antibacterial (fluoroquinolone analogue)
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenyl-pyridazin-3(2H)-one Pyridazinone 4-Fluorophenylpiperazine, morpholinyl, phenyl Structural focus (crystallographic study)

Key Observations :

  • Core Scaffold Influence: The quinazolinone core in the target compound may favor kinase or CNS receptor binding, whereas the quinolone analogue in exhibits antibacterial activity typical of fluoroquinolones .
  • The 2-methoxyethyl group in the target compound likely improves solubility compared to the morpholinyl group in the pyridazinone analogue . The thioxo group in the target compound may enhance hydrogen-bonding interactions compared to oxo groups in analogues.
Pharmacological Hypotheses

While explicit biological data for the target compound are absent in the provided evidence, structural parallels suggest:

  • Kinase Inhibition: Quinazolinones are known ATP-competitive kinase inhibitors (e.g., EGFR inhibitors). The 4-fluorophenylpiperazine moiety may confer selectivity for specific kinase isoforms .
  • CNS Activity : Fluorophenylpiperazine derivatives often target 5-HT₁A or D₂ receptors. The methoxyethyl group could enhance blood-brain barrier penetration .

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